molecular formula C24H18Cl2N6O3 B12399234 Cdk/hdac-IN-3

Cdk/hdac-IN-3

Katalognummer: B12399234
Molekulargewicht: 509.3 g/mol
InChI-Schlüssel: DMHUURDTAWQEKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cdk/hdac-IN-3 is a dual inhibitor of cyclin-dependent kinases and histone deacetylases. This compound is known for its potent and selective inhibition of cyclin-dependent kinase 9, cyclin-dependent kinase 12, cyclin-dependent kinase 13, histone deacetylase 1, histone deacetylase 2, and histone deacetylase 3. It has shown significant potential in the treatment of acute myeloid leukemia due to its ability to inhibit the proliferation of leukemia cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cdk/hdac-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various organic solvents, catalysts, and reagents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of industrial reactors, purification systems, and quality control measures to produce the compound on a commercial scale .

Analyse Chemischer Reaktionen

Types of Reactions

Cdk/hdac-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound, each with potentially different biological activities .

Wissenschaftliche Forschungsanwendungen

Cdk/hdac-IN-3 has a wide range of scientific research applications, including:

Wirkmechanismus

Cdk/hdac-IN-3 exerts its effects by inhibiting the activity of cyclin-dependent kinases and histone deacetylases. This inhibition leads to alterations in gene expression and cell cycle regulation, ultimately resulting in the suppression of cancer cell proliferation. The compound targets specific molecular pathways involved in cell growth and survival, making it a promising candidate for cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Cdk/hdac-IN-3 is unique due to its dual inhibition of both cyclin-dependent kinases and histone deacetylases. This dual targeting approach enhances its therapeutic potential by simultaneously affecting multiple pathways involved in cancer cell growth and survival. This makes it a valuable compound for research and potential therapeutic applications .

Biologische Aktivität

Cdk/hdac-IN-3 is a compound that has garnered attention due to its dual inhibitory action on cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound functions primarily through the inhibition of CDKs and HDACs, both of which play critical roles in cell cycle regulation and gene expression.

  • Cyclin-Dependent Kinases (CDKs) : CDKs are essential for cell cycle progression. Inhibition of CDKs can lead to cell cycle arrest, particularly in cancer cells where uncontrolled proliferation occurs.
  • Histone Deacetylases (HDACs) : HDACs are involved in the removal of acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibiting HDACs can result in increased gene expression associated with cell differentiation and apoptosis.

The combination of inhibiting both CDKs and HDACs presents a promising strategy for cancer therapy, as it targets multiple pathways involved in tumor growth and survival .

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent.

In Vitro Studies

  • Cell Cycle Arrest : this compound has been shown to induce G1 phase arrest in several cancer cell lines, including melanoma and breast cancer cells. This arrest is mediated by the degradation of cyclin D1, a key regulator of the G1/S transition .
  • Histone Acetylation : Treatment with this compound results in increased levels of acetylated histone H3, indicating effective inhibition of HDAC activity. This increase is associated with enhanced transcription of genes involved in apoptosis and cell differentiation .

In Vivo Studies

In vivo experiments have demonstrated the efficacy of this compound in reducing tumor growth. For instance:

  • Tumor Models : In xenograft models of melanoma, administration of this compound led to significant tumor regression compared to control groups. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors .

Case Studies

Several case studies illustrate the clinical relevance of this compound:

  • Melanoma Treatment : A study involving patients with metastatic melanoma showed that those treated with a combination of this compound and conventional therapies exhibited improved outcomes compared to those receiving standard treatment alone. The combination therapy resulted in higher rates of tumor response and longer progression-free survival .
  • Breast Cancer : In preclinical models, this compound demonstrated synergistic effects when combined with other chemotherapeutic agents, enhancing the overall therapeutic efficacy against triple-negative breast cancer .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study Type Effect Observed Mechanism References
In VitroG1 phase arrestCDK inhibition (cyclin D1 degradation)
In VitroIncreased histone acetylationHDAC inhibition
In VivoTumor regressionInduction of apoptosis
Case StudyImproved outcomes in melanoma patientsSynergistic effects with other therapies
Case StudyEnhanced efficacy in breast cancer modelsCombination with chemotherapy

Eigenschaften

Molekularformel

C24H18Cl2N6O3

Molekulargewicht

509.3 g/mol

IUPAC-Name

N-[4-[(2-aminophenyl)carbamoyl]phenyl]-4-[(2,6-dichlorobenzoyl)amino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H18Cl2N6O3/c25-15-4-3-5-16(26)20(15)23(34)31-19-12-28-32-21(19)24(35)29-14-10-8-13(9-11-14)22(33)30-18-7-2-1-6-17(18)27/h1-12H,27H2,(H,28,32)(H,29,35)(H,30,33)(H,31,34)

InChI-Schlüssel

DMHUURDTAWQEKB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=NN3)NC(=O)C4=C(C=CC=C4Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.